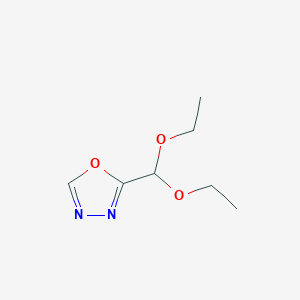![molecular formula C7H10F2N2O B13014872 (R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)
(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield. The use of catalysts and optimized solvents can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions and controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. These reactions are usually carried out in anhydrous solvents under inert atmospheres.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide. These reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
Mécanisme D'action
The mechanism of action of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and are used in various medicinal chemistry applications.
Triazolo[4,3-a]pyrazines: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C7H10F2N2O |
|---|---|
Poids moléculaire |
176.16 g/mol |
Nom IUPAC |
(8aR)-7,7-difluoro-1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)1-5-2-10-6(12)3-11(5)4-7/h5H,1-4H2,(H,10,12)/t5-/m1/s1 |
Clé InChI |
IRMBAWGFWAEBGL-RXMQYKEDSA-N |
SMILES isomérique |
C1[C@@H]2CNC(=O)CN2CC1(F)F |
SMILES canonique |
C1C2CNC(=O)CN2CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)





![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)


![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)


![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)

